Methanetricarboxylic acid
Description
Historical Perspectives on Tricarboxylic Acid Chemistry
The study of tricarboxylic acids is deeply rooted in the early advancements of organic chemistry. These complex molecules, characterized by the presence of three carboxyl functional groups, have been central to understanding fundamental chemical principles.
Early Developments in Organic Acid Synthesis and Characterization
The late 18th and early 19th centuries marked the beginning of organic chemistry as a distinct field of study. During this period, chemists like Carl Wilhelm Scheele began isolating organic acids from natural sources, such as citric acid from lemon juice in 1784. researchgate.netacs.org These early efforts laid the groundwork for the systematic study of organic compounds. The development of combustion analysis by Lavoisier and its improvement by Berzelius were crucial for determining the elemental composition of these newly discovered acids. researchgate.net The synthesis of organic compounds from inorganic starting materials by chemists like Wöhler and Kolbe radically changed the understanding of organic chemistry, establishing it as the chemistry of carbon compounds. researchgate.net The synthesis of non-natural fats by Berthelot in 1853 further expanded the field, paving the way for modern synthetic organic chemistry. researchgate.net
The study of dicarboxylic and tricarboxylic acids, such as those found in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle), was a significant area of research in the early 20th century. jhu.eduunacademy.com This cycle, elucidated by Sir Hans Adolf Krebs in 1937, describes a series of chemical reactions used by all aerobic organisms to release stored energy. unacademy.comffame.orgbritannica.com The discovery of coenzyme A in 1945 by Fritz Lipmann and Nathan Kaplan was instrumental in fully working out the reactions of the cycle. unacademy.combritannica.com
Evolution of Acid-Base Theories Relevant to Polycarboxylic Acids
The understanding of the acidic nature of polycarboxylic acids has evolved alongside the development of acid-base theories. ijarsct.co.in
Arrhenius Theory: Proposed by Svante Arrhenius in 1884, this theory defined acids as substances that produce hydrogen ions (H⁺) in water. ijarsct.co.inhscprep.com.ausolubilityofthings.com This was a foundational concept for understanding the behavior of acids in aqueous solutions.
Brønsted-Lowry Theory: In 1923, Johannes Brønsted and Thomas Lowry independently proposed a more general theory. hscprep.com.ausolubilityofthings.com They defined an acid as a proton donor and a base as a proton acceptor. hscprep.com.ausolubilityofthings.com This theory is particularly relevant to polycarboxylic acids, as it explains their ability to donate multiple protons. It also introduced the concept of conjugate acid-base pairs. kau.edu.sa
Lewis Theory: Gilbert N. Lewis further expanded the definition of acids and bases, proposing that an acid is an electron-pair acceptor and a base is an electron-pair donor. kau.edu.sasolubilityofthings.com This theory provides a broader framework that includes reactions not involving proton transfer. kau.edu.sa
The strength of carboxylic acids is significantly influenced by the stability of their conjugate base, the carboxylate anion. msu.edu Resonance stabilization of the carboxylate anion, where the negative charge is delocalized over two oxygen atoms, makes the carboxylic acid more acidic. msu.eduquora.com
Foundational Discoveries and Early Syntheses of Methanetricarboxylic Acid Esters
While the free this compound is elusive, its esters, particularly triethyl methanetricarboxylate, are stable and have been the subject of extensive study.
Pioneering Preparative Methods for Triethyl Methanetricarboxylate
The synthesis of triethyl methanetricarboxylate, also known as tricarbethoxymethane, has been achieved through several methods. orgsyn.org Early preparations involved the reaction of ethyl chloroformate with the sodium salt of diethyl malonate (sodiomalonic ester) suspended in solvents like benzene, toluene (B28343), or xylene. orgsyn.org Another method involved the distillation of ethyl ethoxalylmalonate. orgsyn.org
A significant advancement in the synthesis was the Lund procedure, which utilizes magnesium. orgsyn.org This method is considered superior for preparing aromatic and ethyl esters of this compound. orgsyn.org The general procedure involves the reaction of magnesium with ethanol (B145695) in the presence of a catalyst like carbon tetrachloride, followed by the addition of diethyl malonate. The resulting magnesium compound is then reacted with ethyl chloroformate. orgsyn.orgrsc.org
The reaction conditions, such as the choice of solvent and the nature of the alcoholate, play a crucial role in the yield and purity of the product. For instance, using sodium with toluene or xylene is preferred for other aliphatic esters. orgsyn.org
Table 1: Comparison of Early Synthetic Methods for Triethyl Methanetricarboxylate
| Method | Key Reagents | Solvent | Noteworthy Aspects |
|---|---|---|---|
| Reaction with Sodiomalonic Ester | Ethyl chloroformate, Sodiomalonic ester | Benzene, Toluene, or Xylene | One of the earliest reported methods. orgsyn.org |
| Distillation | Ethyl ethoxalylmalonate | - | Involves the thermal decomposition of the starting material. orgsyn.org |
| Reaction with Ethyl Carbonate | Ethyl carbonate, Diethyl malonate | - | An alternative route to the desired ester. orgsyn.org |
| Lund Procedure (Magnesium) | Diethyl malonate, Ethyl chloroformate, Magnesium, Ethanol | Ether | Considered a superior method for ethyl and aromatic esters. orgsyn.org |
| Sodium-based Method | Diethyl malonate, Ethyl chloroformate, Sodium | Toluene or Xylene | Preferred for other aliphatic esters of this compound. orgsyn.org |
Seminal Contributions to the Understanding of this compound Scaffolds
The chemistry of methanetricarboxylic esters is rich and versatile. These compounds serve as important building blocks in organic synthesis. tandfonline.com The presence of the methine proton allows for the formation of a stable sodium salt, which is non-hygroscopic. rsc.orgtandfonline.com
A key reaction of methanetricarboxylic esters is their alkylation. The synthesis of alkyl-1,1,1-tricarboxylic esters can be achieved by first preparing the methanetricarboxylic ester and then alkylating it. tandfonline.com This two-step process is often more efficient than alkylating the malonic ester first. tandfonline.com For example, triethyl-3-bromopropane-1,1,1-tricarboxylate can be prepared by reacting triethyl methanetricarboxylate with 1,2-dibromoethane (B42909) in the presence of an inorganic base. googleapis.comgoogle.com
Methanetricarboxylates have also been utilized as "blocked" malonic esters. This strategy allows for monoalkylation at the malonic ester position, with the third carboxyl group being subsequently removed. thermofisher.com
Stability Considerations of Free this compound in Research Contexts
Free this compound is generally considered to be unstable. nih.gov While its esters are stable and commercially available, the free acid is prone to decarboxylation. This instability is a significant factor in why its chemistry is primarily studied through its ester derivatives. The conjugate base of a carboxylic acid is stabilized by resonance, which contributes to its acidity. msu.edudoubtnut.com However, the presence of three carboxyl groups on a single carbon atom in this compound likely leads to significant steric hindrance and electronic repulsion, contributing to its instability. In contrast, methanetetracarboxylic acid is also considered hypothetical and unstable, though its tetraethyl ester is a known compound. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
101687-15-4 |
|---|---|
Molecular Formula |
C4H4O6 |
Molecular Weight |
148.07 g/mol |
IUPAC Name |
methanetricarboxylic acid |
InChI |
InChI=1S/C4H4O6/c5-2(6)1(3(7)8)4(9)10/h1H,(H,5,6)(H,7,8)(H,9,10) |
InChI Key |
RKGQUTNLMXNUME-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Methanetricarboxylic Acid and Its Derivatives
Classical Esterification Routes
The synthesis of methanetricarboxylic acid esters is often achieved through classical esterification, primarily the Fischer esterification method. This approach involves the reaction of this compound with an alcohol in the presence of an acid catalyst.
Acid-Catalyzed Fischer Esterification of this compound
Fischer-Speier esterification is a cornerstone method for converting carboxylic acids into esters. byjus.com The reaction is characterized by its reversible nature, necessitating specific conditions to drive the equilibrium toward the product side. byjus.comlibretexts.org
The Fischer esterification of this compound proceeds through a series of protonation and nucleophilic attack steps. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst. organicchemistrytutor.commasterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. organicchemistrytutor.commasterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. organicchemistrytutor.com
Given that this compound possesses three carboxyl groups, the esterification occurs sequentially. The kinetics of the reaction are influenced by the structure of the alcohol and the carboxylic acid. chembam.com The reaction is an equilibrium process, and to achieve a high yield of the tri-ester, the equilibrium must be shifted towards the products. organicchemistrytutor.commasterorganicchemistry.com
To optimize the synthesis of methanetricarboxylate esters, several reaction parameters must be carefully controlled.
Molar Ratios: A significant excess of the alcohol is typically used to drive the reaction to completion. byjus.comlibretexts.org For the synthesis of trimethyl methanetricarboxylate, a 3:1 molar ratio of methanol (B129727) to this compound is recommended to ensure the complete conversion of all three carboxyl groups. In some processes for other esters, the molar ratio of alcohol to carboxylic acid can range from 2.0 to 5.0, with a particular preference for 3.0 to 4.0 moles of alcohol per equivalent of acid. google.com
Temperature: The reaction is generally conducted at elevated temperatures to increase the reaction rate. For trimethyl methanetricarboxylate, reflux conditions, typically between 65-70°C, are maintained. For other methyl esters, reaction temperatures can range from 100° to 150°C, with an optimal range of 110° to 130°C. google.com
Duration: The time required for the reaction to reach completion can vary. For the synthesis of trimethyl methanetricarboxylate, a reaction time of 8-12 hours is typical to achieve a conversion rate greater than 90%.
A factorial design approach can be employed to systematically optimize these parameters, including temperature, molar ratio, catalyst concentration, and reaction time, to maximize the yield of the desired ester. researchgate.netresearchgate.net
Table 1: Optimized Reaction Parameters for Esterification
| Parameter | Value | Details |
|---|---|---|
| Molar Ratio (Alcohol:Acid) | 3:1 to 5:1 | An excess of alcohol shifts the equilibrium towards the ester product. google.com |
| Temperature | 65-150°C | Higher temperatures accelerate the reaction, but must be below the boiling point of the ester. google.com |
| Duration | 8-12 hours | Sufficient time is required to achieve high conversion rates. |
The choice of catalyst is crucial in Fischer esterification. Strong Brønsted acids are commonly used to protonate the carboxylic acid, thereby activating it for nucleophilic attack.
Sulfuric Acid: Concentrated sulfuric acid is a widely used and effective catalyst for this reaction. google.comontosight.ai It is typically used in concentrations of 5-10% by volume. The slow addition of sulfuric acid is recommended to prevent side reactions and the formation of impurities. stackexchange.com
Other Brønsted Acids: Besides sulfuric acid, other strong, non-volatile inorganic or organic acids can be employed. These include phosphoric acid, methanesulfonic acid, and p-toluenesulfonic acid. google.com Heterogeneous acid catalysts like zeolites (H-Y) and ionic liquids such as [BMIM][HSO₄] have also been investigated as recyclable alternatives.
Table 2: Comparison of Catalysts for Esterification
| Catalyst | Typical Concentration/Amount | Advantages |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | 5-10% by volume or 0.5-1.5 g per mole of acid | Highly effective and widely available. google.com |
| Phosphoric Acid (H₃PO₄) | Varies | Non-volatile, strong acid. google.com |
| p-Toluenesulfonic Acid (TsOH) | Varies | Solid, easy to handle. masterorganicchemistry.com |
| Zeolites (H-Y) | Varies | Heterogeneous, allows for easier separation. |
| Ionic Liquids ([BMIM][HSO₄]) | Varies | Recyclable, considered a "green" alternative. |
Magnesium-Mediated Synthetic Procedures for Triethyl Methanetricarboxylate
An alternative route for the synthesis of triethyl methanetricarboxylate involves the use of magnesium. One established procedure utilizes magnesium to prepare the magnesium salt of diethyl malonate, which then reacts with ethyl chloroformate. orgsyn.org The reaction is typically carried out in a solvent like ether, and the resulting viscous magnesium compound is decomposed with a dilute acid, such as acetic acid, to yield the final product. orgsyn.org Carbon tetrachloride can be used to accelerate the initial reaction between magnesium and the alcohol. orgsyn.org Another method involves the use of magnesium oxide as a mild base to promote the C-acylation of diethyl malonate with ethyl chloroformate in toluene (B28343). thieme-connect.dethieme-connect.de
Sodium-Mediated Syntheses of Aliphatic Methanetricarboxylate Esters
Sodium metal is also employed in the synthesis of aliphatic methanetricarboxylate esters. A common method involves the reaction of sodium with an alcohol to form the corresponding sodium alkoxide, which then reacts with a malonic ester. The resulting sodium salt of the malonic ester is subsequently treated with a chloroformate to yield the methanetricarboxylate ester. orgsyn.orgtandfonline.com For instance, trimethyl methanetricarboxylate can be synthesized by first preparing sodium methyl malonate from sodium and methyl malonate in a solvent like xylene, followed by reaction with methyl chloroformate. orgsyn.org It has been noted that for aliphatic esters other than the ethyl ester, using sodium in a toluene or xylene medium is often the preferred method. orgsyn.org
Modern and Advanced Synthetic Strategies
Contemporary approaches to synthesizing this compound derivatives prioritize improved yields, milder reaction conditions, and greener processes. These include the use of continuous flow systems, alternative catalytic methods, and enzymatic routes that offer significant advantages over classical batch production.
Continuous Flow Reactor Applications in Ester Synthesis
The industrial-scale production of this compound esters, such as trimethyl methanetricarboxylate, has been significantly enhanced by the adoption of continuous flow reactor technology. This methodology offers superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. durham.ac.ukvapourtec.comnih.gov
In a typical setup for the synthesis of trimethyl methanetricarboxylate, this compound and methanol are continuously fed into a packed-bed reactor. This reactor contains a solid acid catalyst, such as the sulfonic acid-functionalized ion-exchange resin Amberlyst-15. The use of a fixed-bed catalyst simplifies product purification, as the catalyst is retained within the reactor, eliminating the need for a separate filtration step. This approach allows for high-throughput production and can be readily scaled up to meet industrial demands. durham.ac.uk The efficiency of such gas-liquid flow systems can be further improved using specialized reactors, like the Tube-in-Tube design, which facilitates the diffusion of gaseous reactants into a liquid phase, ensuring high conversion rates. durham.ac.uk
Transesterification Reactions for this compound Derivatives
Transesterification provides an alternative route to specific this compound esters, avoiding the direct use of the parent acid. wikipedia.orgbyjus.com This process involves the conversion of one ester into another by exchanging the alkoxy group with that of an alcohol, often in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com
For instance, trimethyl methanetricarboxylate can be synthesized from triethyl methanetricarboxylate through transesterification with methanol. This reaction is effectively catalyzed by titanium(IV) isopropoxide (Ti(OiPr)₄) at a temperature of 80°C, achieving product yields between 85% and 90%. A key advantage of this method is the avoidance of corrosive mineral acids like sulfuric acid, making it compatible with more sensitive substrates. google.com The reaction equilibrium is typically driven towards the desired product by using a large excess of the reactant alcohol (in this case, methanol) and by removing the alcohol byproduct (ethanol). byjus.commasterorganicchemistry.com
Enzymatic Esterification Approaches
Enzymatic catalysis presents a green and highly selective alternative for the synthesis of this compound esters. Lipases are commonly employed for this purpose, as they can function under mild conditions and often in solvent-free systems, reducing the environmental impact. nih.govgoogle.comrsc.org
In the case of this compound, immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB) supported on silica (B1680970) gel, have been shown to facilitate its esterification with alcohols. Operating at a mild temperature of 40°C in a solvent-free environment, this biocatalytic method can achieve a 75% conversion over a 24-hour period. While enzymatic approaches offer high selectivity and environmental benefits, potential limitations include the higher cost of enzymes compared to traditional chemical catalysts and generally slower reaction kinetics. google.com
Heterogeneous Catalysis in this compound Ester Synthesis
Heterogeneous catalysts are crucial in modern organic synthesis due to their ease of separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.org For the synthesis of this compound esters, several solid acid catalysts have been investigated to replace corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. researchgate.net
Zeolite-Based Catalysis (e.g., H-Y Zeolites)
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them effective catalysts for esterification. nih.govsels-group.eu Their shape-selective properties and high thermal stability are advantageous in various industrial processes. mdpi.com
Specifically, H-Y zeolites, a type of faujasite, have demonstrated catalytic activity in the synthesis of trimethyl methanetricarboxylate. researchgate.net While a yield of 80% can be achieved using an H-Y zeolite catalyst, the reaction requires a relatively high temperature of 100°C. researchgate.net The catalytic activity of zeolites in esterification is generally attributed to their Brønsted acid sites. nih.gov However, a challenge with hydrophilic zeolites is their tendency to adsorb water produced during the reaction, which can limit the maximum achievable conversion by favoring the reverse hydrolysis reaction. nih.gov The performance of zeolite catalysts is influenced by factors such as the Si/Al ratio, pore size, and hydrophobicity. rsc.orgmdpi.com
Ionic Liquid-Supported Catalysts (e.g., [BMIM][HSO₄])
Ionic liquids (ILs), particularly Brønsted acidic ILs, have emerged as effective and recyclable catalysts for esterification reactions. researchgate.netresearchgate.net These compounds are salts that are liquid at low temperatures and possess negligible vapor pressure, making them safer alternatives to volatile organic solvents. mdpi.com The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIM][HSO₄], acts as a dual catalyst-solvent system. researchgate.netsciepub.com
In the synthesis of trimethyl methanetricarboxylate, [BMIM][HSO₄] has been shown to achieve a high yield of 89% at a moderate temperature of 70°C. A significant advantage of this catalytic system is its recyclability; the catalyst can be recovered and reused for multiple cycles (e.g., up to five) without a significant loss of activity. mdpi.com Supporting the ionic liquid on a solid carrier can further enhance its utility, creating a heterogeneous catalyst that is easily separated from the product stream. mdpi.commdpi.comrsc.org
Research Findings Summary
| Synthetic Method | Catalyst | Temperature (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| Continuous Flow | Amberlyst-15 | N/A | N/A | Enables industrial-scale, high-throughput production with simplified purification. durham.ac.uk |
| Transesterification | Titanium(IV) isopropoxide | 80 | 85–90 | Avoids the use of corrosive mineral acids. google.com |
| Enzymatic Esterification | Candida antarctica Lipase B | 40 | 75 (after 24h) | Green, selective method operating under mild, solvent-free conditions. google.com |
| Zeolite-Based Catalysis | H-Y Zeolite | 100 | 80 | Heterogeneous catalyst, though requires higher temperatures. researchgate.net |
| Ionic Liquid Catalysis | [BMIM][HSO₄] | 70 | 89 | Effective at moderate temperatures and recyclable for multiple runs. mdpi.com |
Reaction Mechanisms and Chemical Transformations Involving Methanetricarboxylic Acid Scaffolds
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a key reaction pathway for carboxylic acids and their derivatives. This mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group.
The esterification of carboxylic acids, such as methanetricarboxylic acid, is a fundamental transformation typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. byjus.com The process for a polycarboxylic acid involves the sequential esterification of each carboxyl group.
The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several reversible steps: masterorganicchemistry.comchemguide.co.uk
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. byjus.comchemguide.co.uk
Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. byjus.com
For this compound, this process would occur three times to form the corresponding triester, such as trimethyl methanetricarboxylate or triethyl methanetricarboxylate. The synthesis of these esters often utilizes an excess of the alcohol to drive the reaction to completion. For example, triethyl methanetricarboxylate can be prepared from ethyl malonate and ethyl chloroformate using magnesium and alcohol. orgsyn.org
Table 1: Comparison of Esterification Methods for Methanetricarboxylate Esters
| Method | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Acid-Catalyzed Esterification | Sulfuric Acid (H₂SO₄) | A 3:1 molar excess of methanol (B129727) to this compound is used to ensure complete conversion. | |
| Magnesium-Mediated Synthesis | Magnesium, Alcohol, Ethyl Chloroformate | Used for preparing aromatic and ethyl esters of this compound. | orgsyn.org |
| Sodium-Mediated Synthesis | Sodium, Toluene (B28343)/Xylene | Preferred for other aliphatic esters of this compound. | orgsyn.org |
The hydrolysis of esters is the reverse reaction of esterification, where an ester reacts with water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the exact reverse of Fischer esterification. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and an excess of water is used to drive it towards the formation of the carboxylic acid and alcohol. chemguide.co.uk
Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. chemguide.co.uk This is the more common laboratory method for ester hydrolysis. The steps are:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Leaving Group Departure: The alkoxide ion (RO⁻) is eliminated, and the carboxylic acid is formed.
Deprotonation: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. This final acid-base step drives the reaction to completion. chemguide.co.uk
In a biological context, the hydrolysis of esters like trimethyl methanetricarboxylate is catalyzed by enzymes known as esterases. This enzymatic cleavage releases the parent carboxylic acid (this compound) and the corresponding alcohol (methanol). This process is significant in fields like drug metabolism, where ester groups are often used in prodrugs to enhance bioavailability, with the active carboxylic acid being released in the body through esterase-mediated hydrolysis. evitachem.com
Formation of Carboxylic Acid Derivatives from this compound (General Mechanisms)
The carboxylic acid groups of this compound can be converted into other functional groups, such as amides, acyl halides, and anhydrides, through various chemical transformations.
Directly converting a carboxylic acid to an amide by heating it with an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. peptide.comthermofisher.com These reagents are widely employed in peptide synthesis. peptide.com
The general mechanism for DCC-mediated amide bond formation is as follows: libretexts.org
Activation of Carboxylic Acid: The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is a much better leaving group than the -OH of the original acid.
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated intermediate.
Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, forming the amide bond.
Leaving Group Departure: The dicyclohexylurea (DCU) byproduct is eliminated. DCU is insoluble in most organic solvents and precipitates out, driving the reaction forward. peptide.com
EDC functions via a similar mechanism, but its urea (B33335) byproduct is water-soluble, making it easier to remove during workup in aqueous reactions. peptide.comcreative-proteomics.com For sluggish reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used with EDC to form a more reactive HOBt ester intermediate, which then reacts with the amine. nih.gov
Table 2: Common Carbodiimide Coupling Agents
| Reagent | Full Name | Byproduct | Solubility of Byproduct | Common Use | Reference |
|---|---|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Solution-phase organic synthesis | peptide.comthermofisher.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea derivative | Water-soluble | Aqueous-based reactions, bioconjugation | peptide.comthermofisher.com |
Carboxylic acids can be converted to their most reactive derivatives, acyl chlorides, using reagents like thionyl chloride (SOCl₂). libretexts.orgcrunchchemistry.co.uk This transformation is a crucial step in synthesizing other derivatives like esters, amides, and anhydrides that may not be directly accessible from the carboxylic acid. masterorganicchemistry.com
The mechanism of reaction with thionyl chloride proceeds as follows: masterorganicchemistry.comorgoreview.comlibretexts.org
Nucleophilic Attack: The hydroxyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride.
Intermediate Formation: A chloride ion is eliminated, and a proton is lost, forming a chlorosulfite intermediate. This converts the hydroxyl group into a much better leaving group.
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the chlorosulfite intermediate.
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion.
Applying this to this compound would theoretically yield methanetricarbonyl trichloride, CH(COCl)₃. The gaseous nature of the byproducts (SO₂ and HCl) makes this a convenient method as they are easily removed from the reaction mixture. crunchchemistry.co.uk
Acid anhydrides can be synthesized by reacting an acyl chloride with a carboxylate salt or a carboxylic acid. libretexts.orglibretexts.org This is a nucleophilic acyl substitution reaction where the carboxylate is the nucleophile and the chloride is the leaving group. coconote.app
The mechanism involves: youtube.com
Nucleophilic Attack: The oxygen atom of a carboxylate anion (or a neutral carboxylic acid) attacks the electrophilic carbonyl carbon of the acyl chloride. coconote.appyoutube.com
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. coconote.app
If a neutral carboxylic acid is used as the nucleophile instead of a carboxylate salt, a base such as pyridine (B92270) is often added to neutralize the HCl byproduct, driving the reaction to completion. youtube.compressbooks.pub This method can be used to prepare both symmetrical and mixed anhydrides. pressbooks.pub In the context of this compound, its acyl chloride derivative could react with a carboxylate to form a mixed anhydride (B1165640) structure.
Decarboxylation Pathways and Stability Considerations
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org this compound, with three carboxyl groups attached to a single carbon atom, is structurally analogous to β-keto acids and malonic acids, which are known to undergo decarboxylation readily. wikipedia.orgorganicchemistrytutor.com The acid itself is considered unstable and likely decarboxylates if attempts are made to isolate it in pure form. stackexchange.com
Both heat and light can induce the decarboxylation of polycarboxylic acids.
Thermal Decarboxylation : The presence of multiple carboxyl groups, or an electron-withdrawing group on the carbon atom alpha to a carboxyl group, facilitates thermal decarboxylation. wikipedia.org Heating this compound or its salts, often with a catalyst or in a specific solvent, would lead to the sequential loss of CO₂ to form malonic acid, then acetic acid, and finally methane. The process often proceeds through the formation of a carbanion intermediate, which is stabilized by the remaining electron-withdrawing carboxyl groups. wikipedia.org For aryl carboxylic acids, thermal decarboxylation can also occur via a radical mechanism involving the homolysis of an anhydride intermediate. rsc.org
Photolytic Decarboxylation : Photochemical methods provide an alternative route for decarboxylation, often under milder conditions than thermal processes. redalyc.org This can involve direct photolysis or photosensitized reactions.
Photo-Kolbe Reaction : The heterogeneous photochemical decarboxylation of carboxylic acids on semiconductor powders like TiO₂ is a well-known process. rsc.org A related method involves the photoassisted decarboxylation of aryl-substituted carboxylic acids using mercury(II) oxide (HgO), which acts as a light-sensitive reagent. rsc.org Illumination of the acid with HgO at room temperature generates radical intermediates that can dimerize. rsc.org
Perester Decomposition : A useful method for generating alkenes from vicinal dicarboxylic acids involves the thermal or photolytic decomposition of their corresponding di-t-butyl peresters. redalyc.orgscielo.org.bo This radical-based process is applicable for synthesizing thermally unstable products. redalyc.org
The stability of polycarboxylic acids and their tendency to decarboxylate are governed by several structural and environmental factors.
Electron-Withdrawing Groups : The primary factor promoting decarboxylation is the presence of an electron-withdrawing group on the carbon atom adjacent (alpha) to the carboxyl group. wikipedia.orgnumberanalytics.com In this compound, each carboxyl group acts as an electron-withdrawing group for the others, significantly stabilizing the negative charge of the carbanion intermediate formed upon loss of CO₂. solubilityofthings.com
Formation of Stable Intermediates : Reactions that proceed through stable intermediates, such as a resonance-stabilized carbanion or a cyclic transition state (as seen in β-keto acids), have lower activation energies and occur more readily. solubilityofthings.commasterorganicchemistry.com
pH and Protonation State : The rate of decarboxylation can be highly dependent on pH. For pyridinecarboxylic acids, the zwitterionic form decarboxylates much faster than the anionic or cationic forms, indicating that the protonation state of both the carboxyl group and other functional groups in the molecule is critical. cdnsciencepub.com Generally, the unionized carboxyl group decarboxylates with great difficulty. cdnsciencepub.com
Table 2: Factors Affecting Decarboxylation
| Factor | Influence on Decarboxylation Rate | Example/Reason | Reference |
|---|---|---|---|
| α-Electron-Withdrawing Group | Increases rate | Stabilizes the carbanion intermediate formed after CO₂ loss. | wikipedia.orgnumberanalytics.com |
| Steric Hindrance | Increases rate (in some catalyzed reactions) | Destabilizes the ground state of the reactant complex. | rsc.org |
| pH / Protonation State | Strongly influences rate | The zwitterionic form often decarboxylates fastest; the fully protonated acid is often slowest. | cdnsciencepub.com |
| Temperature / Light | Increases rate | Provides the activation energy for thermal or photolytic pathways. | rsc.orgredalyc.org |
Other Key Reactions of this compound Derivatives
Derivatives of this compound, particularly its esters, serve as versatile building blocks in organic synthesis, especially for the creation of complex heterocyclic systems.
4-hydroxy-2-pyridone Derivatives : These compounds are core structural units in many natural products with significant biological activities. sioc-journal.cninnovareacademics.in Trimethyl methanetricarboxylate is a key reagent in their synthesis. It can react with indolyl-containing intermediates in a high-temperature (230°C) reaction using diphenyl ether as a solvent to produce indolyl-4-hydroxy-2-pyridones. In a related approach, derivatives of malonic acid, a close structural relative of this compound, are reacted with aminopropenoates to form the 4-hydroxy-2-pyridone ring. nih.gov
Quinolone Derivatives : Quinolones are a major class of synthetic antibiotics. mdpi.com Many synthetic routes to the quinolone core, such as the widely used Gould-Jacobs reaction, employ malonic ester derivatives. mdpi.comualberta.ca Aniline precursors are reacted with an equivalent of diethyl ethoxymethylenemalonate, which cyclizes upon heating to form the quinolone-4-one-3-carboxylate ester scaffold. ualberta.caqeios.com Given the structural similarity, esters of this compound are suitable precursors for the synthesis of 4-quinolone-3-carboxylic acid derivatives, which are important pharmacophores. researchgate.netnih.gov
In addition to undergoing photolytic decarboxylation, derivatives of this compound can also be synthesized via photochemical reactions. Research has shown that the photolysis of certain heterocyclic compounds can lead to the formation of these triesters.
Specifically, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols (such as methanol, ethanol (B145695), and propanol) yields this compound derivatives. researchgate.net The proposed mechanism involves two primary pathways. The minor pathway involves an electrocyclic ring opening of the isoxazolone. This forms a ketene (B1206846) intermediate, which is then trapped by the alcohol solvent to produce the corresponding triester of this compound. researchgate.net This reaction demonstrates a novel photochemical route for constructing the methanetricarboxylate scaffold.
Free Radical Reactions in Derivative Synthesis (e.g., Ketorolac intermediate)
Free radical reactions provide a powerful and selective method for carbon-carbon bond formation, particularly in the synthesis of complex heterocyclic structures. The generation of radicals from stable precursors like derivatives of this compound allows for the construction of intricate molecular scaffolds under relatively mild conditions. A notable application of this methodology is found in the synthesis of a key intermediate for Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). cdnsciencepub.comnih.govganeshremedies.com This approach leverages the oxidative generation of a malonyl radical, which subsequently undergoes addition to a pyrrole (B145914) ring system. cdnsciencepub.com
The reaction mechanism is initiated by a single-electron transfer (SET) from the this compound derivative to a metal oxidant, typically a manganese(III) salt like manganese(III) acetate (B1210297). google.com This oxidation event leads to the formation of a radical cation which readily undergoes decarboxylation to generate a dicarboxy-stabilized carbon radical. This radical species is the key intermediate for the subsequent C-C bond formation.
This electrophilic radical then adds regioselectively to an electron-rich substrate, such as 2-benzoylpyrrole (B132970). nih.gov The addition occurs preferentially at the C-2 position of the pyrrole ring. nih.gov The resulting radical intermediate is then oxidized, often by another equivalent of the manganese(III) oxidant, to a cation, which loses a proton to regenerate the aromatic pyrrole ring, yielding the final product, a direct precursor to Ketorolac. cdnsciencepub.comgoogle.com
Research findings, particularly from patent literature, detail specific conditions for this transformation, highlighting its utility in preparative scale synthesis. google.com The process involves reacting 2-benzoylpyrrole with a this compound derivative in the presence of manganese acetate and sodium acetate in an organic solvent system. google.com
Research Findings: Synthesis of Ketorolac Intermediate via Radical Addition
The following table summarizes representative data for the synthesis of a Ketorolac intermediate using a free radical pathway. The data is derived from a patented industrial preparation method, demonstrating the reaction's applicability. google.com
| Reactant 1 | Reactant 2 | Oxidant | Additive | Solvent | Outcome |
|---|---|---|---|---|---|
| 2-Benzoylpyrrole | This compound | Manganese acetate dihydrate | Sodium acetate, Acetic anhydride | Toluene | Formation of Ketorolac precursor with high purity (99.89% after conversion and purification). google.com |
| 2-Benzoylpyrrole | Triethyl methanetricarboxylate | Manganese acetate dihydrate (trivalent) | Sodium acetate, Acetic anhydride | Organic Solvent | Direct formation of the organic phase containing the intermediate, suitable for the next step without complex purification. google.com |
Advanced Derivatives and Analogues of Methanetricarboxylic Acid
Synthetic Utility of Tri-esters (e.g., Trimethyl and Triethyl Methanetricarboxylates)
The tri-esters of methanetricarboxylic acid, particularly trimethyl and triethyl methanetricarboxylates, are highly valued in organic synthesis for their trifunctional nature. This characteristic allows for the construction of intricate molecular architectures, making them indispensable starting materials and intermediates.
As Versatile Building Blocks in Complex Molecule Synthesis
Trimethyl and triethyl methanetricarboxylates serve as versatile C1 building blocks, providing a central carbon atom to which three functional groups can be attached. Their utility stems from the reactivity of the three ester groups, which can undergo a variety of transformations such as hydrolysis, transesterification, and amidation. This trifunctionality is instrumental in the synthesis of complex molecules, including polymers and heterocyclic compounds. The controlled, stepwise reaction of the ester groups allows for the precise construction of elaborate molecular frameworks.
Precursors for Dendritic Phthalocyanines
While direct evidence of this compound tri-esters as immediate precursors for dendritic phthalocyanines is not extensively documented, their structural motif is highly relevant to the synthesis of dendrimers. Dendrimers are highly branched, tree-like molecules with well-defined structures, and the trifunctional nature of this compound esters makes them suitable as core molecules or branching units in dendrimer synthesis. Phthalocyanines, large macrocyclic compounds, can be functionalized with dendritic wedges to enhance their solubility and prevent aggregation, thereby improving their properties for applications in materials science and photodynamic therapy. The synthesis of such dendritic phthalocyanines often involves the use of multifunctional building blocks, a role for which this compound tri-esters are theoretically well-suited.
Role as Intermediates in Pharmaceutical Development (e.g., Prodrug Design)
Triethyl methanetricarboxylate has been utilized as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is employed in the preparation of novel dihydroquinoline-3-carboxylic acids, which are being investigated as potential HIV-1 integrase inhibitors. Furthermore, it serves as a building block for the synthesis of inhibitors of Hsp90 (Heat shock protein 90), a target for cancer therapy.
In the context of prodrug design, the ester groups of this compound derivatives can be used as "promoieties." A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. By converting a carboxylic acid group of a drug into an ester, its lipophilicity can be increased, which can enhance its absorption and cell permeability. The ester linkage is designed to be cleaved by esterase enzymes in the body, releasing the active drug. While specific examples of this compound itself being the promoiety are not common, its tri-ester derivatives serve as versatile intermediates in the synthesis of more complex molecules that may incorporate a prodrug strategy. The fundamental principle of using esters to mask carboxylic acids to improve pharmacokinetic properties is a widely applied concept in medicinal chemistry. ijpsjournal.com
Exploration of Chiral this compound Derivatives
The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is of paramount importance in pharmaceutical and materials science. While this compound itself is achiral, its derivatives can be made chiral through various synthetic strategies.
One common method for obtaining chiral carboxylic acids is through chiral resolution. This process involves reacting a racemic mixture (a 50:50 mixture of both enantiomers) of a chiral carboxylic acid derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. wikipedia.orgtcichemicals.com Once separated, the chiral resolving agent is removed to yield the pure enantiomers. For example, chiral amines can be used to resolve racemic carboxylic acids by forming diastereomeric salts. tcichemicals.com Another approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the achiral starting material to guide the reaction towards the formation of a specific enantiomer. After the desired stereochemistry is established, the auxiliary is removed.
While specific examples of chiral this compound derivatives are not widely reported in the literature, the principles of asymmetric synthesis and chiral resolution are applicable to its derivatives, opening up the possibility of creating novel chiral building blocks for various applications.
Structurally Related Polycarboxylic Acid Derivatives (e.g., Methanetetracarboxylic Acid Esters)
Structurally related to this compound is methanetetracarboxylic acid, which possesses four carboxylic acid groups attached to a central carbon atom. Due to steric hindrance, methanetetracarboxylic acid itself is considered a hypothetical and unstable compound. However, its esters, such as tetraethyl methanetetracarboxylate, are stable and have been synthesized. These esters are specialty chemicals used in organic synthesis.
The synthesis of tetraethyl methanetetracarboxylate can be achieved through various methods, including the reaction of sodium diethyl malonate with phosgene. The resulting tetra-ester is a versatile intermediate that can be used to introduce a quaternary carbon atom substituted with four carboxyl groups into a molecule. These esters can undergo reactions similar to those of this compound esters, such as hydrolysis and amidation, providing access to a range of highly functionalized molecules.
Design and Synthesis of Functionalized Analogues for Targeted Chemical Applications
The design and synthesis of functionalized analogues of this compound allow for the fine-tuning of its chemical and physical properties for specific applications. By introducing different functional groups onto the this compound scaffold, researchers can create molecules with tailored reactivity, solubility, and binding properties.
For example, the carboxylic acid groups can be converted into a variety of other functional groups, such as amides, acid chlorides, or esters with more complex alcohol moieties. This functionalization can be used to attach the this compound core to other molecules of interest, such as polymers, surfaces, or biologically active compounds. This approach is central to the development of new materials, catalysts, and therapeutic agents. The ability to create a diverse library of functionalized analogues from a common starting material makes this compound a valuable platform for chemical innovation.
Applications in Advanced Chemical Synthesis and Catalysis
Role of Methanetricarboxylic Acid Derivatives in Organic Synthesis
The esters of this compound are particularly valuable in organic synthesis, serving as building blocks for a variety of complex molecules. They provide a powerful complement to the well-established malonic ester synthesis. tandfonline.com
The primary utility of this compound derivatives, particularly its esters, lies in their ability to facilitate the formation of new carbon-carbon bonds, a fundamental process in constructing molecular skeletons. libretexts.orglibretexts.org The central carbon atom, bonded to three electron-withdrawing carboxyl groups, exhibits significant acidity, more so than diethyl malonate. tandfonline.com This enhanced acidity allows for the easy formation of a stable carbanion, which is a potent nucleophile for creating complex carbon frameworks. pharmacy180.com
These stable, non-hygroscopic sodium salts of methanetricarboxylic esters are useful reagents for homologation reactions. tandfonline.com They can be readily alkylated or acylated, introducing new carbon chains or functional groups. This reactivity allows for the synthesis of multi-functionalized compounds from simpler precursors. For instance, the reaction of the sodium salt with acid chlorides yields β-carbonyltricarboxylic esters, which are versatile intermediates for further transformations. tandfonline.com This methodical approach of working backward from a target molecule to smaller, manageable pieces that can be joined by known C-C bond-forming reactions is a cornerstone of synthetic planning. libretexts.orglibretexts.org
Below is a table summarizing key reactions involving triethyl methanetricarboxylate for the construction of functionalized compounds.
| Reactant 1 | Reactant 2 | Product Type | Significance |
| Triethyl methanetricarboxylate (sodium salt) | Alkyl Halide (R-X) | Alkylated tricarboxylic ester | Extends carbon chain |
| Triethyl methanetricarboxylate (sodium salt) | Acid Chloride (R-COCl) | β-carbonyltricarboxylic ester | Introduces keto-ester functionality |
| Triethyl methanetricarboxylate | Amines/Amine Derivatives | Condensation products | Forms C-N bonds |
| Triethyl methanetricarboxylate | Unsaturated C-C bonds | Addition products | Radical-mediated C-C bond formation |
This table illustrates the versatility of methanetricarboxylic esters in synthetic organic chemistry, based on established reaction pathways. tandfonline.com
The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms in a molecule, can be applied using chiral derivatives of this compound. nih.govbirmingham.ac.uk By incorporating a chiral auxiliary—a pre-existing chiral fragment—into the this compound derivative, it is possible to direct the stereochemical outcome of a reaction. This approach is crucial in synthesizing enantiomerically pure compounds, particularly for pharmaceutical applications. nih.gov
For example, a this compound molecule could be esterified with a chiral alcohol. The resulting chiral ester can then be used in subsequent reactions, where the chiral auxiliary influences the approach of reagents, leading to the preferential formation of one diastereomer over another. After the key stereocenter is set, the chiral auxiliary can be removed, yielding an enantiomerically enriched product. The sulfinyl group is another valuable chiral auxiliary that has been successfully used in the stereoselective preparation of a variety of useful chiral compounds. nih.gov While the application of chiral derivatives of this compound is a specialized area, the underlying principles are well-established in modern organic synthesis. mdpi.com
This compound as a Pro-Catalyst or Ligand Precursor in Catalytic Systems
The structure of this compound, featuring three carboxylic acid groups attached to a single carbon, makes it an excellent candidate for use as a ligand precursor in coordination chemistry and catalysis. The carboxylate groups can act as binding sites for metal ions, potentially forming stable chelate complexes. Such a molecule can act as a tridentate ligand, coordinating to a metal center to form a catalytically active species.
In what is known as cooperative catalysis, the ligand is not merely a spectator but participates directly in the substrate activation. nih.govresearchgate.net The combination of a metal center with a carefully designed ligand can lead to highly efficient and selective catalysts. For example, combining a transition metal catalyst with a Lewis acid can result in a dual-activation system with enhanced reactivity. nih.govresearchgate.net this compound or its derivatives could serve as the foundation for such ligands, where the carboxylate groups bind the primary metal catalyst while other parts of the molecule could be functionalized to interact with co-catalysts or substrates.
Decarboxylation as a Key Step in Photocatalysis and Organic Transformations
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic chemistry nih.govyoutube.com. This compound, being structurally related to malonic acid, is susceptible to decarboxylation, particularly upon heating organic-chemistry.org. This process is a key step in various organic syntheses where this compound or its esters are used as precursors.
In the context of photocatalysis, the decarboxylation of carboxylic acids has emerged as a powerful method for generating radical intermediates under mild conditions researchgate.netprinceton.eduresearchgate.netrsc.org. The general mechanism involves the photo-induced single electron transfer from the carboxylate to a photocatalyst, leading to the formation of a carboxyl radical. This radical then readily undergoes decarboxylation to produce a carbon-centered radical, which can participate in a variety of subsequent reactions researchgate.netprinceton.edu. While the photocatalytic decarboxylation of numerous carboxylic acids has been studied, specific research detailing this process for this compound is not extensively available. However, the principles of photocatalytic decarboxylation are broadly applicable.
The decarboxylation of this compound derivatives is a recognized step in several synthetic routes. For example, in the synthesis of certain allenes, treatment of a substrate with sodium triethyl methanetricarboxylate is followed by a decarboxylation step. Similarly, the synthesis of the anti-inflammatory drug Tolmetin involves a reaction with triethyl methanetricarboxylate followed by hydrolysis and decarboxylation . The dealkoxycarbonylation of malonate esters, a related process, is also a well-established synthetic strategy lookchemmall.com.
| Transformation | Role of Decarboxylation | Key Features |
| Photocatalysis | Generation of radical intermediates | Proceeds via single electron transfer, mild reaction conditions researchgate.netprinceton.edursc.org. |
| Organic Synthesis | Removal of a carboxyl group from a precursor | Utilized in multi-step syntheses to achieve the target molecular structure, often following a condensation or addition reaction involving a this compound ester . |
Role in Supramolecular Chemistry and Materials Science
Hydrogen Bonding Interactions in Supramolecular Assemblies of Polycarboxylic Acids
Hydrogen bonding is a primary directional force in the assembly of both biological and artificial systems. rsc.org Carboxylic acids are potent hydrogen-bonding units that exhibit a diverse and rich supramolecular chemistry. rsc.org The carboxylic acid functional group can act as both a hydrogen bond donor (through the hydroxyl hydrogen) and a hydrogen bond acceptor (through the carbonyl oxygen), allowing for the formation of robust and directional intermolecular connections. youtube.com In the liquid state, carboxylic acid molecules often form dimeric pairs through two parallel hydrogen bonds. youtube.com This strong pairing influences their physical properties, such as boiling points, which are significantly higher than those of corresponding alcohols. youtube.com
The capacity for multiple, simultaneous hydrogen bonds makes polycarboxylic acids excellent candidates for creating self-assembled systems. illinois.edu These non-covalent interactions drive molecules to spontaneously organize into well-defined, stable superstructures. rsc.org This process, known as molecular recognition, relies on the specific geometric and chemical complementarity between interacting molecules. researchgate.netwikipedia.org
Carboxylic acids are frequently used substrates in supramolecular chemistry, binding to other molecules through hydrogen bonds, electrostatic interactions, and donor-acceptor interactions. ijacskros.com The predictability of hydrogen bonding patterns, such as the common interaction between a carboxylic acid and a pyridine (B92270) group, allows for the rational design of complex assemblies. ijacskros.com The principle that the strongest hydrogen bond donor will pair with the strongest acceptor is a guiding concept in designing these systems. ijacskros.com For instance, the interaction between carboxylic acids and 2-aminopyridine (B139424) has been effectively used to create specific hydrogen-bonded structures. ijacskros.com The resulting assemblies can range from simple pairs to intricate, multi-component architectures with controllable morphology and properties. nih.gov
The field of crystal engineering leverages the understanding of intermolecular interactions to design new solids with desired properties. actascientific.com Polycarboxylic acids are fundamental building blocks in this field, used to construct extended molecular networks and complex crystal structures through predictable hydrogen-bonding patterns. actascientific.comias.ac.in The goal is to control the assembly of molecules into a specific crystal lattice, which is considered an emergent property of the molecules. ias.ac.in
The directionality and strength of hydrogen bonds allow for the creation of various supramolecular architectures, including chains, ladders, and 2D or 3D nets. rsc.org For example, adamantane-1,3,5,7-tetracarboxylic acid has been shown to form complex, interpenetrated networks, demonstrating the potential of polycarboxylic acids in creating novel solid-state structures. ias.ac.in The combination of polycarboxylic acids with other complementary molecules, such as 4,4'-bipyridine, can lead to expanded network structures. actascientific.com This modular approach, using robust "supramolecular synthons" (reliable recognition patterns between functional groups), is a cornerstone of modern crystal engineering. ias.ac.in The design of these networks is not limited to single-component crystals; cocrystallization with other molecules can produce complex, multi-component hydrogen-bonded assemblies with unique architectures, such as homochiral channels of nanometer dimensions. nih.gov
Host-Guest Chemistry Involving Methanetricarboxylic Acid Scaffolds and their Derivatives
Host-guest chemistry involves the creation of complexes where a "host" molecule forms a cavity that binds a "guest" molecule or ion through non-covalent interactions. wikipedia.org These interactions are central to many biological processes and have applications in areas like catalysis and sensing. researchgate.netwikipedia.org Polycarboxylic acids and their derivatives can function as components in host-guest systems.
While specific research on this compound as a host is not extensively detailed in the provided results, the principles of molecular recognition with carboxylic acids are well-established. researchgate.netijacskros.com Synthetic receptors are designed to bind carboxylic acids and carboxylates efficiently and selectively. researchgate.net For example, dendritic polymers modified with urea-adamantyl groups have been studied as hosts for guest molecules containing carboxylic acid or phosphonic acid headgroups. nih.gov In one study, the binding of a guest with a carboxylic acid group to a fifth-generation dendrimer was analyzed, yielding an association constant and demonstrating the formation of a "polydisperse supramolecular aggregate". nih.gov This highlights how carboxylic acid functionalities can be used to direct the assembly of complex host-guest systems. nih.gov The encapsulation of molecules within self-assembled capsules can also control chemical reactivity, for instance, by sequestering a dehydrating agent used in amide bond formation between a carboxylic acid and an amine. pnas.org
Development of Supramolecular Biomaterials Utilizing Polycarboxylic Acids
Supramolecular biomaterials are a class of materials designed for biological applications, such as tissue engineering and drug delivery, which are formed through non-covalent self-assembly. nih.goveuropa.eu Polycarboxylic acids are key components in some of these materials due to their ability to form hydrogels and introduce pH-responsiveness. Hydrogels, with their high water content, can mimic the natural extracellular matrix, providing a supportive environment for cell encapsulation and nutrient diffusion. rsc.org
Polymers functionalized with carboxylic acid groups are often used to create these biomaterials. europa.eu For example, peptide amphiphiles, which consist of a peptide sequence and a hydrophobic tail, can self-assemble into nanofibers. rsc.org Incorporating functional groups like carboxylic acids into these structures can influence their assembly and properties. rsc.org In another example, two-component supramolecular hydrogels have been formed from a cholic acid dimer and various carboxylic acids. frontiersin.org The development of these materials often involves a modular approach where different components are combined to achieve desired bulk properties and bio-functionality. frontiersin.org For instance, ureidopyrimidinone (UPy) units, which form strong hydrogen bonds, can be used to create supramolecular polymers, and guest molecules decorated with carboxylic acids can be introduced to enhance the material's properties and provide handles for further functionalization. frontiersin.org
Functional Polymers and Membranes Based on Acid Groups for Advanced Applications
Polymers containing acid groups, such as carboxylic and sulfonic acids, are crucial for developing advanced functional materials, particularly membranes for separation and purification processes. mdpi.comacs.org These acidic groups can be introduced by polymerizing functional monomers or by post-modification of a polymer backbone. mdpi.com The presence of these groups imparts specific properties, such as ion-exchange capabilities and altered surface chemistry.
In water treatment, polymers functionalized with acidic groups are used to create membranes that can remove toxic metals through complexation. mdpi.com The binding strength and sorption ability depend on the type of acid group, with sulfonic acid-containing polymers often showing superior metal retention. mdpi.com Carboxylic acid-functionalized polymers have also been successfully explored for selective metal retention. mdpi.com Another application is in the separation of oil-in-water emulsions, where membranes modified with poly(acrylic acid) (PAA), which has abundant carboxylic functional groups, have shown effectiveness. acs.org Furthermore, water-soluble polymers containing carboxylic acid and other functional groups can be used with ultrafiltration membranes in a process called liquid-phase polymer-based retention (LPR) to remove pollutant ions from aqueous solutions. researchgate.net The effectiveness of these systems is often highly dependent on the solution's pH, which affects the charge state of the acid groups. researchgate.net
Computational Chemistry and Spectroscopic Investigations of Methanetricarboxylic Acid Systems
Theoretical Studies on Molecular Structure and Conformation
Theoretical and computational chemistry offer profound insights into the intrinsic properties of molecules like methanetricarboxylic acid. These methods allow for the elucidation of structures, prediction of reactivity, and understanding of dynamic processes such as tautomerism.
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometric and electronic structures of molecules. nih.gov For this compound, these calculations can determine bond lengths, bond angles, and dihedral angles of its most stable conformations. DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, are commonly used to optimize molecular geometries and predict vibrational frequencies. chalcogen.ro
Theoretical calculations are performed using software packages like Gaussian, which allows for the optimization of molecular geometries at different levels of theory. conicet.gov.ar For instance, geometry optimizations can be carried out at both the Møller-Plesset perturbation theory (MP2) and DFT levels. conicet.gov.ar The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. chalcogen.roconicet.gov.ar For example, comparisons of calculated geometric parameters with those from X-ray diffraction can validate the chosen theoretical model. conicet.gov.ar
Table 1: Comparison of Theoretical and Experimental Structural Parameters
| Parameter | Ab Initio (MP2/6-31G(d,p)) | DFT (B3LYP/6-31G(d,p)) | Experimental (X-ray) |
|---|---|---|---|
| C-C Bond Length (Å) | Data not available | Data not available | Data not available |
| C=O Bond Length (Å) | Data not available | Data not available | Data not available |
| C-O-H Angle (°) | Data not available | Data not available | Data not available |
The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a computational method highly effective for predicting the pKa values of acids in various solvents. chemrxiv.org3ds.com This method calculates the Gibbs free energy of dissociation (ΔGdiss) for an acid, which can then be related to its pKa through a linear free-energy relationship (LFER). 3ds.comd-nb.info The COSMO-RS methodology has been successfully applied to predict pKa values for a wide range of organic acids, including carboxylic acids, in solvents like acetone. d-nb.inforesearchgate.net
The process involves quantum chemical calculations, often using DFT with functionals like BP86 and basis sets such as def-TZVP, to determine the energies of the acid and its conjugate base in the gas phase and in solution. d-nb.info The accuracy of pKa prediction with COSMO-RS has been shown to be comparable for both small molecules and larger biomolecules like proteins, with root mean square errors often below 1 pH unit. nih.gov While specific COSMO-RS predictions for this compound are not detailed in the provided results, the methodology is well-established for analogous compounds.
This compound is a type of β,β'-tricarbonyl compound, a class of molecules known to exhibit keto-enol tautomerism. researchgate.net This phenomenon involves the migration of a proton and the shifting of a double bond. The equilibrium between the keto and enol forms is influenced by factors such as the solvent's polarity. uni.lu
Theoretical studies, often employing DFT calculations, can be used to investigate the relative stabilities of the different tautomers. uni.lu For example, in related β,β'-tricarbonyl compounds, it has been shown that the percentage of the keto form in the tautomeric equilibrium increases with rising solvent polarity. uni.lu The study of tautomerism in these systems is crucial for understanding their reactivity and spectroscopic properties. researchgate.net
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and analysis of this compound and its derivatives. fiveable.me A combination of methods like NMR and mass spectrometry provides a comprehensive picture of the molecular structure. fiveable.me
NMR spectroscopy is a primary tool for determining the structure of organic compounds.
¹H NMR: In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the δ 10–12 ppm region. libretexts.org Protons on carbons adjacent to the carboxyl group are also deshielded and absorb in the δ 2-3 ppm range. libretexts.orglibretexts.org For esters of this compound, such as the triethyl ester, the protons of the ethyl groups would show characteristic quartet and triplet signals. spectrabase.com
¹³C NMR: The carbonyl carbon of a carboxylic acid is significantly deshielded, appearing in the δ 160–180 ppm region of the ¹³C NMR spectrum. libretexts.org This is less deshielded than the carbonyl carbon of an aldehyde or ketone. libretexts.org For trimethyl methanetricarboxylate, the carbonyl carbons are observed at δ 167–169 ppm.
NMR is also used to study dynamic processes like tautomerism, where the relative integrals of peaks corresponding to different tautomers can provide quantitative information about the equilibrium. uni.lu
Table 2: Typical NMR Chemical Shifts for this compound and its Esters
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Carboxylic Acid (R-COOH ) | 10 - 12 |
| ¹H | α-Proton (-CH -COOH) | 2 - 3 |
| ¹³C | Carbonyl Carbon (-C OOH) | 160 - 180 |
| ¹³C | α-Carbon (-C H-COOH) | Data not available |
Note: These are general ranges for carboxylic acids and their derivatives. libretexts.orglibretexts.org
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives of carboxylic acids are often prepared. d-nb.infojfda-online.com Common derivatization techniques include silylation or alkylation to form esters. d-nb.infojfda-online.comnih.gov The resulting mass spectra can then be analyzed to determine the structure. For example, analysis of carboxylic acids as their 4-t-butylbenzyl esters by GC-MS shows characteristic fragmentation patterns. d-nb.info
LC-MS/HRMS: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly High-Resolution Mass Spectrometry (HRMS), is a powerful technique for analyzing less volatile compounds like carboxylic acids without derivatization. nih.govcnr.it LC-MS/HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. chromatographyonline.com This is crucial for the unambiguous identification of compounds in complex mixtures. cam.ac.uktum.de The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information. cam.ac.uk For instance, a neutral loss of CO₂ is a common fragmentation pathway for carboxylic acids.
Table 3: Common Mass Spectrometry Techniques for Carboxylic Acid Analysis
| Technique | Derivatization Required | Information Provided |
|---|---|---|
| GC-MS | Yes (typically) | Molecular weight (of derivative), fragmentation pattern |
| LC-MS | No | Molecular weight, fragmentation pattern |
| LC-HRMS | No | High-accuracy molecular weight, elemental composition, fragmentation pattern |
Source: d-nb.infojfda-online.comnih.govchromatographyonline.com
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for identifying the functional groups present in a molecule. nsf.gov For this compound, FTIR spectroscopy is instrumental in confirming the presence of its defining carboxylic acid (-COOH) groups. The infrared spectrum of a carboxylic acid is characterized by several distinct absorption bands corresponding to the vibrational modes of its constituent bonds. spectroscopyonline.com
The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad absorption band due to the stretching vibration of the hydroxyl (O-H) group, which typically appears in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimeric structures. spectroscopyonline.comrsc.org
Another key diagnostic peak is the intense absorption from the carbonyl (C=O) group stretching vibration. For saturated aliphatic carboxylic acids like this compound, this peak is typically observed in the range of 1730 to 1700 cm⁻¹. spectroscopyonline.comlibretexts.org The position of this band can be influenced by factors such as conjugation, which would shift the peak to a lower wavenumber. libretexts.org
Additionally, the spectrum of a carboxylic acid displays bands corresponding to the carbon-oxygen (C-O) stretching vibration, which is generally found between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bending vibration around 960 to 900 cm⁻¹. spectroscopyonline.com The combination of a very broad O-H stretch and a strong C=O stretch provides a clear and reliable indication of the presence of a carboxylic acid functional group. spectroscopyonline.com
The characteristic vibrational frequencies for the functional groups in this compound are summarized in the table below.
Table 1: Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| O-H Stretching | Carboxylic Acid (-OH) | 2500-3300 instanano.com | Strong, Very Broad | Broadness is due to extensive hydrogen bonding. spectroscopyonline.com |
| C=O Stretching | Carboxylic Acid (C=O) | 1700-1730 spectroscopyonline.comlibretexts.org | Strong, Sharp | A key diagnostic peak for carbonyl compounds. |
| C-O Stretching | Carboxylic Acid (C-O) | 1210-1320 spectroscopyonline.com | Medium to Strong | Often coupled with other vibrations. |
| O-H Bending | Carboxylic Acid (-OH) | 900-960 spectroscopyonline.com | Medium, Broad | Out-of-plane bend, also broadened by hydrogen bonding. |
Advanced Computational Modeling for Reaction Pathways and Mechanisms
Advanced computational modeling has become an indispensable tool for elucidating the complex reaction pathways and mechanisms of chemical processes at the molecular level. diva-portal.org For systems involving this compound, computational methods such as ab initio calculations, Density Functional Theory (DFT), and molecular dynamics (MD) simulations provide deep insights into reaction energetics, transition state structures, and kinetic parameters. researchgate.netresearchgate.netarxiv.org
Computational approaches can be used to model various reactions involving this compound, such as its decomposition, esterification, or its role in multi-step organic syntheses. archive.orgnih.gov These simulations allow for the exploration of the potential energy surface of a reaction, identifying intermediates and the high-energy transition states that connect them. arxiv.org Methods like DFT are frequently employed to optimize molecular geometries and calculate the electronic structure of reactants, products, and transition states. researchoutreach.org This allows for the determination of key thermodynamic and kinetic data, such as activation energies, which are crucial for understanding reaction feasibility and rates. nih.gov
For instance, in studying the decomposition of a related molecule, methanediol, quantum chemical simulations were used to show how surrounding water molecules could act as catalysts, lowering the activation energy for proton transfer and subsequent decomposition. nih.gov Similar approaches can be applied to this compound to understand its stability and decomposition pathways under various conditions.
Furthermore, computational models can predict how a reaction will proceed by mapping out detailed step-by-step mechanisms. diva-portal.org This includes identifying the movement of electrons and atoms during bond formation and breakage. For complex systems, hybrid methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can be utilized, where the reactive core of the molecule is treated with high-level quantum mechanics and the surrounding environment is modeled using classical molecular mechanics, balancing accuracy with computational cost. diva-portal.org These simulations have proven powerful in characterizing reaction pathways, substrate selectivity, and the distribution of products for a wide range of enzymatic and chemical reactions. diva-portal.org
Table 2: Computational Methods for Studying Reaction Mechanisms
| Computational Method | Application in Reaction Pathway Analysis | Key Insights Provided |
|---|---|---|
| Ab initio Calculations | Provides highly accurate electronic structure information from first principles. researchoutreach.orgrsc.org | Reaction energies, barrier heights, molecular geometries. researchgate.net |
| Density Functional Theory (DFT) | Widely used for geometry optimization and calculating energies of reactants, products, and transition states. researchoutreach.org | Activation energies, reaction thermodynamics, electronic properties (e.g., HOMO/LUMO). |
| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system to study dynamic processes and solvent effects. arxiv.org | Reaction dynamics, conformational changes, free energy surfaces. researchgate.net |
| QM/MM (Hybrid) | Models large systems by treating the reactive center quantum mechanically and the environment classically. diva-portal.org | Enzyme catalysis, reactions in solution, complex biological systems. diva-portal.org |
Analytical Methodologies for Characterization and Quantification of Methanetricarboxylic Acid and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of methanetricarboxylic acid. The choice of a specific chromatographic method depends on the volatility, polarity, and ionic nature of the target analyte and the complexity of the sample matrix.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.com For carboxylic acids like this compound, which are generally non-volatile due to their high polarity and tendency to form hydrogen bonds, direct analysis by GC is challenging. colostate.edu Therefore, derivatization is a prerequisite to convert the polar carboxyl groups into less polar, more volatile esters or silyl (B83357) derivatives. colostate.eduresearch-solution.com
When coupled with mass spectrometry (MS), GC becomes a highly specific and sensitive analytical tool (GC-MS). thermofisher.com GC-MS allows for the separation of complex mixtures, quantification of analytes, and identification of unknown compounds based on their mass spectra. thermofisher.com In the context of this compound, GC-MS is instrumental in assessing the purity of its esterified derivatives, such as triethyl methanetricarboxylate, and in identifying any volatile impurities. lookchem.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for identification. thermofisher.com For quantitative analysis, single-ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analytes. nih.gov
Table 1: GC-MS Parameters for Analysis of Carboxylic Acid Derivatives
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Polar (e.g., polyethylene (B3416737) glycol) or non-polar (e.g., polydimethylsiloxane) capillary column | Separates compounds based on boiling point and polarity. thermofisher.comcolostate.edu |
| Carrier Gas | Inert gas (e.g., Helium, Hydrogen, Nitrogen) | Transports the vaporized sample through the column. thermofisher.com |
| Injector Temperature | Sufficiently high to ensure complete volatilization of derivatives | Converts the liquid sample into the gas phase. thermofisher.com |
| Oven Temperature Program | Ramped from a lower to a higher temperature | Facilitates the separation of compounds with a wide range of boiling points. |
| Ionization Mode (MS) | Electron Ionization (EI) or Chemical Ionization (CI) | Fragments the analyte molecules for mass analysis. thermofisher.com |
| Detector (MS) | Quadrupole, Ion Trap, or High-Resolution Mass Spectrometer (HRMS) | Separates and detects ions based on their mass-to-charge ratio. thermofisher.com |
High-performance liquid chromatography (HPLC) is the premier technique for the separation and analysis of non-volatile and thermally labile compounds like this compound. wikipedia.org It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. measurlabs.com For carboxylic acids, reversed-phase HPLC is commonly used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. nih.gov
The coupling of HPLC with mass spectrometry (HPLC-MS) or high-resolution mass spectrometry (HPLC-HRMS) provides a powerful platform for both qualitative and quantitative analysis. wikipedia.orgfrontiersin.org HPLC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. measurlabs.com This is particularly advantageous for analyzing complex biological or environmental samples where this compound might be present at low concentrations alongside numerous other compounds. wikipedia.org HPLC-HRMS offers highly accurate mass measurements, which aids in the confident identification of unknown metabolites and the elucidation of their elemental composition. frontiersin.org
Table 2: HPLC-MS Conditions for Carboxylic Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase (e.g., C18, C8) | Separates analytes based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., with formic acid) and organic solvent (e.g., acetonitrile, methanol) | Elutes compounds from the column with varying polarity. nih.gov |
| Ionization Source (MS) | Electrospray Ionization (ESI) | Transfers ions from the liquid phase to the gas phase for MS analysis. wikipedia.org |
| Mass Analyzer (MS) | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Separates ions based on their mass-to-charge ratio with varying resolution and accuracy. wikipedia.orgmeasurlabs.com |
| Detection Mode | Full scan, Selected Ion Monitoring (SIM), or Tandem MS (MS/MS) | Provides qualitative and quantitative information. wikipedia.orgnih.gov |
Ion chromatography (IC) is a specialized form of HPLC designed for the separation and determination of ionic species. nih.gov It is a suitable method for the analysis of carboxylic acids, which exist as anions in aqueous solutions. nih.govthermofisher.com IC with suppressed conductivity detection is a technique of choice for separating a wide variety of organic acids with high sensitivity, while minimizing interferences from other sample components. thermofisher.com This method is particularly useful for quantifying this compound in samples with high ionic strength. lcms.czlcms.cz
Capillary electrophoresis (CE) is another powerful separation technique for charged molecules like this compound. chromatographyonline.com It offers high separation efficiency, short analysis times, and requires only a small amount of sample. nih.govcerealsgrains.org In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary. kirj.ee The selectivity of the separation can be fine-tuned by adjusting the pH of the background electrolyte. chromatographyonline.com For the analysis of organic acids, the addition of cationic surfactants to the electrolyte can reverse the electroosmotic flow, leading to improved peak shape and resolution. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) further enhances its analytical capabilities, providing structural information and high sensitivity. chromatographyonline.comnih.gov
Spectrometric Methods for Quantitative and Qualitative Analysis
Spectrometric methods are widely used for both the quantitative and qualitative analysis of chemical compounds, including this compound and its derivatives.
UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. technologynetworks.com While simple carboxylic acids without additional chromophores (light-absorbing groups) typically absorb at wavelengths below 210 nm, which can be difficult to measure accurately, this technique can still be useful. libretexts.org The presence of a carbonyl group in this compound results in a weak electronic transition in the UV region. msu.edu Although not highly specific, UV-Vis spectrophotometry can be a simple and cost-effective method for the quantitative determination of this compound, especially after a calibration curve has been established using standards. researchgate.net The analysis involves measuring the absorbance at the wavelength of maximum absorption (λmax) and relating it to the concentration via the Beer-Lambert law. upi.edu
Derivatization Techniques for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. nih.gov For carboxylic acids like this compound, derivatization is often essential for enhancing detection in both GC and LC analysis. nih.govnih.gov
In GC, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. colostate.edu This is typically achieved through esterification, which converts the polar carboxyl groups into less polar ester groups. research-solution.com Common esterification reagents include diazomethane (B1218177) and various alcohols in the presence of an acid catalyst. colostate.edu Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another widely used technique to create volatile derivatives. research-solution.comnih.gov
In HPLC, derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov It can also be used to improve the ionization efficiency of the analyte for mass spectrometry, particularly for analysis in the positive ion mode. nih.gov A variety of reagents are available for the derivatization of carboxylic acids, often targeting the carboxyl group to form an amide or an ester with a UV-active or fluorescent tag. nih.govnih.gov
Table 3: Common Derivatization Reagents for Carboxylic Acids
| Technique | Reagent | Purpose |
|---|---|---|
| GC | Diazomethane, Methanolic HCl | Esterification for increased volatility. colostate.edunih.gov |
| GC | BSTFA, MTBSTFA | Silylation for increased volatility. research-solution.comnih.gov |
| HPLC-UV/Fluorescence | Reagents with aromatic or fluorescent tags | Introduction of a chromophore/fluorophore for enhanced detection. nih.gov |
| LC-MS | Carbodiimides with amines | Amidation to improve ionization efficiency in positive ESI mode. nih.gov |
Aqueous In Situ Derivatization for Environmental Analysis
A significant challenge in environmental analysis is the direct measurement of polar, hydrophilic compounds like this compound from aqueous samples. Direct injection is often unfeasible, and traditional methods involving acidification, extraction, and subsequent derivatization can be laborious and introduce opportunities for sample loss or contamination. nih.govresearchgate.net
To overcome these issues, an aqueous in situ derivatization technique has been developed for carboxylic acids. nih.gov This method allows for the chemical modification of the analyte directly within the water sample at room temperature. The process typically involves a water-soluble carbodiimide, such as 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC), which acts as an activating agent for the carboxyl groups. nih.govresearchgate.net Once activated, the carboxyl groups can react with a derivatizing agent present in the solution. This approach streamlines sample preparation by minimizing complex extraction steps prior to derivatization, thereby improving efficiency and reproducibility. nih.gov
Fluorinated Amide Derivatization for Electron-Capture Detection
For trace-level quantification, enhancing the detector response is crucial. Gas chromatography coupled with an electron-capture detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms, such as halogens. damascusuniversity.edu.sy Therefore, introducing fluorine atoms into the this compound molecule via derivatization can dramatically lower detection limits. damascusuniversity.edu.sy
A method combining aqueous in-situ derivatization with fluorination has been reported, providing a sensitive alternative to traditional techniques. nih.gov This is achieved by using 2,2,2-trifluoroethylamine (B1214592) hydrochloride (TFEA) as the nucleophile in the EDC-mediated reaction described previously. The reaction, which is typically complete within ten minutes at room temperature, converts the three carboxylic acid groups of this compound into tris(2,2,2-trifluoroethylamide) derivatives. nih.govresearchgate.net
The key advantages of this approach are:
High Sensitivity : The resulting highly fluorinated amides yield a strong signal in ECD analysis. nih.gov
Clean Samples : The reagents, EDC and TFEA, are quaternary ammonium (B1175870) salts and are not co-extracted with the nonpolar derivative into solvents like methyl tert-butyl ether (MTBE), leading to cleaner chromatograms. nih.govresearchgate.net
Excellent Recovery : Recoveries for this derivatization and extraction procedure have been demonstrated to be over 85% for various carboxylic acids. nih.gov
Good Chromatographic Properties : The fluorinated amide derivatives exhibit excellent characteristics for GC separation. nih.gov
Reagents for Fluorinated Amide Derivatization
| Reagent | Abbreviation | Role in Derivatization |
|---|---|---|
| 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride | EDC | Water-soluble activating agent for the carboxylic acid groups. |
| 2,2,2-trifluoroethylamine hydrochloride | TFEA | Fluorinated nucleophile that reacts with the activated acid to form a stable, fluorinated amide. |
| Methyl tert-butyl ether | MTBE | Organic solvent used for liquid-liquid extraction of the final nonpolar derivative. |
Advanced Techniques in Metabolic Flux Analysis (General Applicability to Tricarboxylic Acids in Biological Systems)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com While this compound is not a canonical intermediate in central metabolic pathways like the Tricarboxylic Acid (TCA) cycle, the analytical principles of MFA developed for studying tricarboxylic acids are broadly applicable to understanding the dynamics of related compounds in biological systems. creative-proteomics.com
Isotope-Labeled Metabolic Precursors (e.g., ¹³C, ¹⁵N)
Isotope-assisted MFA is an experimental approach that involves introducing nutrients labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system (e.g., cell culture). creative-proteomics.comnih.gov These labeled precursors are taken up by the cells and incorporated into various downstream metabolites through metabolic pathways. nih.gov By tracking the distribution of these isotopic labels in key metabolites, researchers can deduce the relative and absolute fluxes through interconnected pathways. nih.govspringernature.com
The choice of isotopic tracer is critical as it determines the precision with which specific fluxes can be estimated. researchgate.net Different labeled precursors provide complementary information. For example, in studying the TCA cycle, uniformly labeled glucose ([U-¹³C]glucose) can reveal the contribution of glycolysis to the cycle, while labeled glutamine ([U-¹³C₅]glutamine) is considered the preferred tracer for specifically analyzing TCA cycle activity. nih.govresearchgate.net
Common Isotope-Labeled Precursors in Metabolic Flux Analysis
| Labeled Precursor | Primary Pathway(s) Investigated |
|---|---|
| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle Contribution. nih.gov |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway. researchgate.net |
| [U-¹³C₅]glutamine | TCA Cycle, Reductive Carboxylation, Gluconeogenesis. nih.govresearchgate.net |
| [¹³C₅,¹⁵N₂]glutamine | Carbon and Nitrogen metabolism in the TCA cycle and amino acid synthesis. mtoz-biolabs.com |
Future Research Trajectories and Emerging Paradigms in Methanetricarboxylic Acid Chemistry
Innovations in Green and Sustainable Synthesis of Methanetricarboxylic Acid Derivatives
The development of green and sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact by minimizing waste and energy consumption. cypris.aioecd-ilibrary.org For this compound derivatives, future research will likely focus on several key areas of innovation:
Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as it reduces waste. oecd-ilibrary.org Research is moving towards employing heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated and recycled, shortening processing time and conserving energy. cypris.ai For the synthesis of this compound esters, this includes exploring solid acid catalysts and enzyme-based systems. cypris.ai For instance, the use of enzymes like Candida antarctica lipase (B570770) B has shown success in the one-pot synthesis of other vinyl ether esters, a methodology that could be adapted for this compound.
Renewable Feedstocks and Solvents: A major goal of green chemistry is the use of renewable resources. oecd-ilibrary.org Future syntheses of this compound derivatives will likely explore bio-based starting materials. Additionally, the replacement of traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids is a key trend. nih.gov Supercritical carbon dioxide, for example, is a non-toxic and non-flammable solvent that could be utilized in the synthesis and purification of this compound derivatives. nih.gov
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and mechanochemistry are being explored to accelerate reactions and reduce energy consumption. cypris.airesearchgate.net Microwave irradiation, for instance, has been shown to yield 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides from the condensation of primary aromatic amines with triethyl methanetricarboxylate, albeit in low yields. Further optimization of such methods is a promising research avenue.
Atom Economy and Waste Reduction: Future synthetic strategies will focus on maximizing the incorporation of all starting materials into the final product, a principle known as atom economy. oecd-ilibrary.org This involves designing reaction pathways that avoid the use of protecting groups and minimize the formation of byproducts. oecd-ilibrary.org
| Green Synthesis Approach | Potential Application for this compound Derivatives | Anticipated Benefits |
| Enzymatic Catalysis | Esterification of this compound with various alcohols. | High selectivity, mild reaction conditions, biodegradability of catalyst. |
| Heterogeneous Catalysis | Synthesis of esters and amides from this compound. | Ease of catalyst separation and recycling, reduced waste. cypris.ai |
| Microwave-Assisted Synthesis | Accelerated synthesis of heterocyclic compounds from methanetricarboxylate esters. | Reduced reaction times, potential for improved yields. |
| Use of Green Solvents | Performing reactions in supercritical CO2 or ionic liquids. | Reduced toxicity and environmental impact, potential for easier product isolation. nih.gov |
Expanding the Scope of Catalytic Applications with this compound Moieties
While this compound and its derivatives are valuable building blocks in organic synthesis, their direct role in catalysis is an emerging area of research. chemicalbook.com Future investigations will likely explore the incorporation of the this compound moiety into various catalytic platforms:
Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The use of multicarboxylate linkers, such as this compound, can lead to the formation of stable MOFs with tunable pore environments. researchgate.net These MOFs can act as heterogeneous catalysts for a variety of organic transformations. researchgate.netrsc.org The high density of carboxylic acid groups in this compound could lead to MOFs with a high concentration of active sites. Research is ongoing to develop mixed-linker or mixed-metal MOFs to enhance catalytic activity. rsc.org
Cooperative Catalysis: The three carboxylic acid groups on a single carbon atom offer a unique scaffold for designing cooperative catalysts. By functionalizing each carboxylic acid group with a different catalytic moiety, it may be possible to create catalysts that can perform multiple transformations in a single step. Bimetallic cooperative catalysis, for example, has been shown to be effective for the direct decarbonylative heteroarylation of carboxylic acids. nih.gov
Organocatalysis: The acidic nature of the methine proton in this compound and its esters could be exploited in organocatalysis. Derivatives could be designed to act as Brønsted acids or to be precursors for chiral organocatalysts.
| Catalytic Platform | Role of this compound Moiety | Potential Catalytic Applications |
| Metal-Organic Frameworks (MOFs) | As a multidentate linker to create robust and porous frameworks. wikipedia.orgresearchgate.net | Gas separation, Lewis acid catalysis, oxidation reactions. researchgate.net |
| Cooperative Catalysts | A scaffold for positioning multiple catalytic groups in close proximity. | Tandem reactions, asymmetric catalysis. |
| Organocatalysts | As a Brønsted acid or a precursor to chiral catalysts. | Aldol reactions, Michael additions, and other carbon-carbon bond-forming reactions. |
Advanced Supramolecular Architectures and Functional Materials Design
The trifunctional nature of this compound makes it an excellent building block for the construction of complex supramolecular architectures and functional materials. Future research in this area will likely focus on:
Self-Assembled Monolayers and Thin Films: The ability of carboxylic acids to form strong hydrogen bonds can be utilized to create highly ordered self-assembled monolayers on various surfaces. This compound, with its three attachment points, could form exceptionally stable and well-defined two-dimensional networks.
Metal-Organic Frameworks (MOFs) with Novel Topologies: The geometry and connectivity of the this compound linker can be used to design MOFs with unprecedented topologies and pore structures. researchgate.net These materials could have applications in gas storage, separation, and sensing. researchgate.netwikipedia.org The high connectivity provided by multicarboxylate linkers can enhance the stability of the resulting MOFs. researchgate.net
Functional Polymers and Dendrimers: this compound can serve as a core molecule for the synthesis of star-shaped polymers and dendrimers. By attaching different polymer chains or functional groups to each of the three carboxylic acid moieties, materials with tailored properties can be created.
| Supramolecular Architecture / Material | Role of this compound | Potential Applications |
| Self-Assembled Monolayers | As a node for forming two-dimensional hydrogen-bonded networks. | Surface patterning, sensor development, molecular electronics. |
| Metal-Organic Frameworks (MOFs) | As a trivalent linker to create three-dimensional porous structures. researchgate.net | Gas storage and separation, catalysis, drug delivery. researchgate.net |
| Dendrimers and Star Polymers | As a central core for the divergent synthesis of branched macromolecules. | Drug delivery, nanoreactors, coatings. |
Development of Novel Analytical Approaches for Complex Chemical and Biological Matrices
The accurate detection and quantification of this compound and its derivatives in complex samples is crucial for understanding their roles in various systems. Future analytical research will focus on developing more sensitive and selective methods:
Advanced Mass Spectrometry Techniques: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of carboxylic acids. nih.govbelspo.be Future developments will likely involve the use of novel derivatization reagents to enhance the ionization efficiency and sensitivity of detection for this compound. nih.gov Isotope dilution methods can be employed to correct for matrix effects and improve quantitative accuracy.
In-situ and Real-time Monitoring: The development of sensors and probes for the in-situ and real-time monitoring of this compound concentrations in biological or environmental systems would provide valuable insights into its dynamic behavior.
Analysis in Challenging Matrices: Methods for the analysis of this compound in challenging matrices, such as highly radioactive nuclear waste, have been developed. akjournals.com These methods often involve chemical derivatization, such as methylation, followed by GC-MS analysis. akjournals.com Further refinement of these methods to improve detection limits and reduce sample preparation time is an ongoing area of research. akjournals.com
| Analytical Technique | Approach for this compound | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization (e.g., methylation) to increase volatility and improve chromatographic separation. akjournals.com | Analysis in environmental samples, such as nuclear waste. akjournals.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Use of isotopic labeling reagents for relative and absolute quantification. nih.govgoogle.com | Metabolomics studies, analysis in biological fluids. nih.gov |
| Capillary Electrophoresis | Separation based on charge-to-size ratio, suitable for charged analytes like carboxylates. | Analysis of small sample volumes, high-resolution separations. |
Interdisciplinary Research with Biological and Environmental Systems (focusing on chemical roles and transformations)
Understanding the roles and transformations of this compound in biological and environmental systems is a key area for future interdisciplinary research.
Biological Significance: While the direct biological roles of this compound are not yet fully elucidated, tricarboxylic acids are key intermediates in metabolic pathways such as the citric acid cycle. nih.gov Future research could investigate whether this compound or its derivatives can influence these pathways or have other biological activities. For example, esters of this compound can be hydrolyzed by esterases in biological systems, releasing this compound and an alcohol, which is a mechanism used in prodrug design.
Environmental Fate and Transformation: this compound has been detected in complex environmental samples, such as nuclear waste, where it is believed to be a degradation product of larger organic molecules. akjournals.comresearchgate.net The environmental fate of this compound, including its persistence, mobility, and potential for biodegradation, needs to be further investigated. nih.gov Understanding its interactions with minerals and other organic matter in soil and water is crucial for assessing its environmental impact. eaht.org
Biogeochemical Cycling: Research into the role of this compound in biogeochemical cycles, particularly the carbon cycle, could reveal its importance in natural systems. This includes studying its production and consumption by microorganisms and its involvement in the dissolution and transport of minerals.
Exploration of Undiscovered Reactivity and Transformation Pathways of this compound and its Derivatives
While the basic reactivity of this compound, such as esterification, is well-established, there is still much to explore in terms of its novel transformations.
Decarboxylation and Related Reactions: this compound is expected to be prone to decarboxylation, especially at elevated temperatures. stackexchange.com A systematic study of its decarboxylation under various conditions could lead to controlled methods for the synthesis of malonic acid and other valuable chemicals.
Reactions at the Methine Carbon: The methine proton of this compound esters is acidic and can be removed to form a carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, but the full scope of its reactivity is yet to be explored. Methanetricarboxylates have been used as "blocked" malonic esters to restrict reactions with alkyl halides to monoalkylation.
Novel Heterocycle Synthesis: Triethyl methanetricarboxylate is used in the synthesis of various heterocyclic compounds, such as dihydroquinoline-3-carboxylic acids and 4-hydroxy-2-pyridone derivatives. chemicalbook.com The exploration of new reaction partners and conditions could lead to the discovery of novel heterocyclic scaffolds with interesting biological or material properties.
Polymerization: The trifunctionality of this compound makes it a potential monomer for the synthesis of hyperbranched polymers and polyesters with unique architectures and properties.
| Reaction Type | Potential Outcome | Significance |
| Controlled Decarboxylation | Selective formation of malonic acid or acetic acid derivatives. | Development of new synthetic routes to important chemical intermediates. |
| Reactions of the Methine Carbanion | Synthesis of complex molecules with quaternary carbon centers. | Access to new molecular architectures for drug discovery and materials science. |
| Novel Cyclization Reactions | Formation of new heterocyclic ring systems. | Discovery of compounds with potential biological activity or novel material properties. chemicalbook.com |
| Polycondensation Reactions | Synthesis of hyperbranched polyesters and polyamides. | Creation of polymers with unique rheological and thermal properties. |
Q & A
Q. What are the established synthesis methods for methanetricarboxylic acid, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via ester hydrolysis of its trialkyl esters (e.g., 1,1,1-trimethyl ester) under acidic or alkaline conditions. For example, hydrolysis using aqueous HCl or NaOH at controlled temperatures (60–80°C) ensures complete de-esterification while minimizing side reactions. Yield optimization requires monitoring pH and temperature, as excessive heat may degrade the product. Purity is validated using HPLC or NMR to confirm the absence of residual esters or decomposition byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- FTIR : Identifies carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹).
- NMR : ¹H NMR reveals proton environments of the central methane group (δ ~3.5 ppm) and carboxylic protons (δ ~12–13 ppm). ¹³C NMR confirms carboxylate carbons (δ ~170–180 ppm).
- GC/MS : Used in pyrolysis studies to detect this compound fragments (e.g., m/z 147 for decarboxylated intermediates) .
Q. How should this compound be stored to maintain stability?
Store in airtight containers at 2–8°C, protected from moisture and light. Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, H₂O₂), which may induce decarboxylation or esterification. Stability under ambient conditions is limited due to hygroscopicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermal stability be resolved?
Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) likely arise from differences in experimental setups:
- Analytical method : TGA (thermogravimetric analysis) under inert atmospheres shows higher stability than open-air pyrolysis.
- Sample purity : Impurities (e.g., residual solvents) lower observed decomposition points. Researchers should replicate studies using standardized protocols (e.g., ISO 11358 for TGA) and report purity metrics .
Q. What role does this compound play in catalytic systems, and how can its reactivity be modulated?
As a tricarboxylic acid, it acts as a ligand in metal-organic frameworks (MOFs) or coordination polymers. Modulating reactivity involves:
- pH adjustment : Deprotonation at neutral/basic pH enhances metal-binding capacity.
- Functionalization : Ester derivatives (e.g., triethyl ester) reduce acidity for selective catalysis. Recent studies highlight its use in Fe³⁺-based catalysts for oxidative reactions, with kinetic data showing turnover frequencies (TOF) dependent on ligand-metal ratios .
Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., environmental samples)?
- LC-MS/MS : Provides high sensitivity (detection limits ~0.1 ppb) with MRM (multiple reaction monitoring) for carboxylate ions.
- Ion chromatography : Effective for aqueous samples, paired with conductivity detection.
- Isotope dilution : ¹³C-labeled internal standards improve accuracy in biomass pyrolysis studies .
Methodological Guidance
Q. How to design experiments investigating this compound’s reactivity with transition metals?
- Control variables : Fix temperature (25°C), solvent (aqueous/DMF), and metal concentration while varying ligand:metal ratios.
- Characterization : Use X-ray crystallography to resolve coordination geometries and UV-Vis spectroscopy to monitor electron transfer.
- Data validation : Compare results with computational models (e.g., DFT calculations for binding energies) .
Q. What strategies address low reproducibility in this compound synthesis?
- Standardize protocols : Document exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents).
- Batch testing : Use multiple synthesis batches to identify outlier reactions.
- Collaborative validation : Share samples with independent labs for cross-verification using shared analytical protocols .
Ethical and Analytical Considerations
Q. How to ethically report conflicting data on this compound’s toxicity?
- Transparency : Disclose all data, including null results, in publications.
- Contextualize limitations : Note if toxicity studies used impure samples or non-standard models (e.g., in vitro vs. in vivo).
- Pre-registration : Submit experimental designs to repositories like Open Science Framework before data collection .
What frameworks ensure rigorous research questions for this compound studies?
Apply the FINER criteria :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
